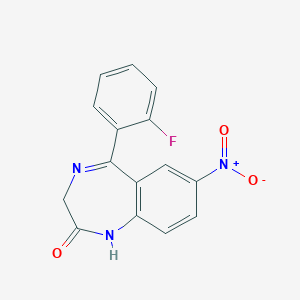

Norflunitrazepam

描述

属性

IUPAC Name |

5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGIGRDYBQPXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180268 | |

| Record name | Norflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2558-30-7 | |

| Record name | Desmethylflunitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2558-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002558307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLUNITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/055XLQ0YQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norflunitrazepam chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflunitrazepam, also known by its synonyms Desmethylflunitrazepam and Fonazepam, is a benzodiazepine derivative and the primary active metabolite of flunitrazepam.[1][2] As a member of the 1,4-benzodiazepine class, it exerts its pharmacological effects by modulating the gamma-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacology of this compound, intended for a scientific audience.

Chemical Structure and Properties

This compound is structurally characterized by a benzodiazepine core with a fluorine-substituted phenyl ring at the 5-position and a nitro group at the 7-position. Unlike its parent compound, flunitrazepam, it lacks the methyl group at the N-1 position of the benzodiazepine ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one[3] |

| CAS Number | 2558-30-7[4][5] |

| Molecular Formula | C₁₅H₁₀FN₃O₃[4][5] |

| SMILES | C1C(=O)NC2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=N1)C3=CC=CC=C3F[5] |

| InChI Key | KNGIGRDYBQPXKQ-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 299.26 g/mol | [4][5] |

| Boiling Point | 497.6 °C at 760 mmHg | [4] |

| Density | 1.47 g/cm³ | [4] |

| Flash Point | 254.8 °C | [4] |

Pharmacology

The primary mechanism of action of this compound, like other benzodiazepines, involves its interaction with the GABAA receptor. It binds to a specific allosteric site on the receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits. This binding potentiates the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.

Pharmacodynamics

This compound is a potent positive allosteric modulator of the GABAA receptor, with a reported IC₅₀ value of 1.499 nM.[1][2] This high affinity contributes to its significant sedative, anxiolytic, and muscle relaxant properties.

Pharmacokinetics

This compound is the major active metabolite of flunitrazepam, formed via N-demethylation in the liver.[6] The metabolism of flunitrazepam is primarily mediated by cytochrome P450 enzymes, including CYP3A4, CYP1A2, and CYP2C19.[6] this compound itself undergoes further metabolism, including hydroxylation to form 3-OH-norflunitrazepam (nifoxipam).[6] The elimination of this compound and its metabolites occurs predominantly through the urine.[7]

Experimental Protocols

Receptor Binding Assay

A common method to determine the binding affinity of this compound to the GABAA receptor is a competitive radioligand binding assay. A detailed protocol is outlined below:

Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

-

Rat or bovine brain cortex membranes (as a source of GABAA receptors)

-

[³H]-Flunitrazepam (radioligand)

-

This compound (test compound)

-

Diazepam or another known benzodiazepine (for determining non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize brain cortex tissue in cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a series of microcentrifuge tubes, add a constant concentration of [³H]-flunitrazepam and varying concentrations of this compound.

-

Total Binding: In separate tubes, add only [³H]-flunitrazepam and the membrane preparation.

-

Non-specific Binding: In another set of tubes, add [³H]-flunitrazepam, the membrane preparation, and a high concentration of an unlabeled benzodiazepine (e.g., diazepam) to saturate the specific binding sites.

-

Incubation: Incubate all tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with cold buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-flunitrazepam). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

References

- 1. Desmethylflunitrazepam - Wikipedia [en.wikipedia.org]

- 2. Desmethylflunitrazepam [medbox.iiab.me]

- 3. tripsitter.com [tripsitter.com]

- 4. Nor-Flunitrazepam | CAS 2558-30-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Blackboard [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

In Vitro Pharmacological Profile of Norflunitrazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norflunitrazepam, also known as desmethylflunitrazepam or fonazepam, is a pharmacologically active metabolite of the potent benzodiazepine, flunitrazepam. It has also emerged as a designer drug, raising significant interest in its pharmacological profile. This document provides a comprehensive overview of the in vitro pharmacology of this compound, focusing on its interaction with the GABA-A receptor, its primary molecular target. Due to the limited availability of specific in vitro quantitative data for this compound, this guide also incorporates relevant information on its parent compound, flunitrazepam, and general benzodiazepine pharmacology to provide a broader context.

Core Pharmacological Activity: GABA-A Receptor Modulation

This compound exerts its effects primarily as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.

As a positive allosteric modulator, this compound binds to the benzodiazepine site on the GABA-A receptor, a site distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and enhances the frequency of channel opening in the presence of GABA. It is important to note that this compound, like other benzodiazepines, does not directly open the chloride channel in the absence of GABA.

This compound exhibits high affinity for the GABA-A receptor, with a reported IC50 value of 1.499 nM[1].

Signaling Pathway of this compound at the GABA-A Receptor

Quantitative In Vitro Pharmacology

Detailed quantitative data on the binding affinity and functional potency of this compound at various GABA-A receptor subtypes are not extensively available in the public domain. The following tables are structured to present such data as it becomes available through future research. For context, data for the parent compound, flunitrazepam, and other relevant benzodiazepines are often characterized across different recombinant receptor subtypes.

Table 1: GABA-A Receptor Subtype Binding Affinities (Ki) of this compound

No specific Ki data for this compound at different GABA-A receptor subtypes was found in the searched literature. This table serves as a template for future data.

| GABA-A Receptor Subtype | This compound Ki (nM) | Reference Compound (e.g., Diazepam) Ki (nM) | Reference |

| α1β2γ2 | Data not available | ||

| α2β2γ2 | Data not available | ||

| α3β2γ2 | Data not available | ||

| α5β2γ2 | Data not available |

Table 2: Functional Activity of this compound at GABA-A Receptors

No specific functional data (EC50, Emax) for this compound at different GABA-A receptor subtypes was found in the searched literature. This table serves as a template for future data.

| GABA-A Receptor Subtype | Assay Type | Parameter | This compound Value | Reference |

| α1β2γ2 | Electrophysiology | EC50 (nM) for GABA potentiation | Data not available | |

| Emax (% of GABA response) | Data not available | |||

| α2β2γ2 | Electrophysiology | EC50 (nM) for GABA potentiation | Data not available | |

| Emax (% of GABA response) | Data not available | |||

| α3β2γ2 | Electrophysiology | EC50 (nM) for GABA potentiation | Data not available | |

| Emax (% of GABA response) | Data not available | |||

| α5β2γ2 | Electrophysiology | EC50 (nM) for GABA potentiation | Data not available | |

| Emax (% of GABA response) | Data not available |

In Vitro Metabolism

This compound is the major N-demethylated metabolite of flunitrazepam. This metabolic conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19.

Table 3: In Vitro Metabolic Pathways of Flunitrazepam to this compound

| Parent Compound | Metabolite | Metabolic Reaction | Primary Enzymes | Reference |

| Flunitrazepam | This compound | N-demethylation | CYP3A4, CYP2C19 | [2] |

Further in vitro studies using human liver microsomes would be necessary to determine the metabolic stability of this compound itself and to identify its subsequent metabolites.

Safety Pharmacology Profile

A comprehensive in vitro safety pharmacology profile for this compound, including screening against a broad panel of off-target receptors and ion channels, is not currently available in the public literature. Such studies are crucial for identifying potential adverse effects.

Table 4: Off-Target Liability of this compound (Hypothetical Data Structure)

No specific off-target screening data for this compound was found. This table is based on a standard safety screening panel, such as the Eurofins SafetyScreen44, and serves as a template for future data.

| Target | Assay Type | This compound Activity (% Inhibition @ 10 µM) |

| 5-HT2B Receptor | Binding | Data not available |

| Dopamine D2 Receptor | Binding | Data not available |

| Muscarinic M1 Receptor | Binding | Data not available |

| hERG Channel | Electrophysiology | Data not available |

| ... (and other targets in the panel) |

hERG Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability for drug candidates due to the risk of cardiac arrhythmias. There is currently no publicly available data on the IC50 of this compound for the hERG channel.

Experimental Protocols

The following sections describe the general methodologies used to obtain the in vitro pharmacological data for benzodiazepines like this compound.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound to the GABA-A receptor.

Detailed Method:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the GABA-A receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound and non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiology for Functional Activity

Whole-cell patch-clamp electrophysiology on cells expressing recombinant GABA-A receptors is the gold standard for assessing the functional activity of modulators like this compound.

Detailed Method:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with the cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record ion channel currents from a single cell.

-

GABA Application: A baseline current is established by applying a fixed, submaximal concentration of GABA (e.g., EC10-EC20).

-

Compound Application: The test compound (this compound) is co-applied with GABA at various concentrations.

-

Data Acquisition: The potentiation of the GABA-evoked chloride current by the test compound is measured.

-

Data Analysis: Dose-response curves are generated by plotting the percentage enhancement of the GABA current against the concentration of the test compound. The EC50 (the concentration producing 50% of the maximal effect) and Emax (the maximal potentiation) are then determined.

Conclusion and Future Directions

This compound is a potent positive allosteric modulator of the GABA-A receptor. While its high affinity is established, a detailed characterization of its subtype selectivity, functional efficacy, and off-target profile is lacking in publicly available literature. Such data is essential for a comprehensive understanding of its pharmacological and toxicological properties. Future research should focus on:

-

Determining the binding affinities (Ki) of this compound for a wide range of GABA-A receptor subtypes.

-

Quantifying its functional potency (EC50) and efficacy (Emax) as a modulator of GABA-evoked currents at these subtypes.

-

Conducting a broad off-target screening to identify potential secondary pharmacology.

-

Assessing its potential for hERG channel inhibition.

-

Investigating its in vitro metabolic stability and identifying its metabolites.

This information will be critical for researchers in pharmacology, toxicology, and forensic science, as well as for drug development professionals seeking to understand the structure-activity relationships of benzodiazepine-like compounds.

References

The Metabolic Landscape of Norflunitrazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norflunitrazepam, also known as desmethylflunitrazepam or fonazepam, is a pharmacologically active benzodiazepine and a principal metabolite of flunitrazepam. Its presence in biological matrices is a key indicator of flunitrazepam exposure. This technical guide provides a comprehensive overview of the metabolism of this compound, detailing its primary metabolites, the enzymatic pathways governing its biotransformation, and quantitative data where available. This document also outlines detailed experimental protocols for the in vitro investigation of its metabolism and its quantification in biological samples, serving as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction

This compound (5-(2-fluorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is formed through the N-demethylation of flunitrazepam, a potent hypnotic and sedative agent. The metabolic fate of this compound is of significant interest due to its own psychoactive properties and its role as a biomarker. Understanding its metabolism is crucial for pharmacokinetic modeling, drug-drug interaction studies, and the development of analytical methods for its detection in clinical and forensic toxicology.

Metabolic Pathways of this compound

The biotransformation of this compound proceeds through several key Phase I and Phase II metabolic reactions, primarily occurring in the liver. The main pathways include hydroxylation, nitroreduction, and subsequent conjugation reactions.

Primary Metabolites of this compound:

-

Nifoxipam (3-hydroxy-desmethylflunitrazepam): Formed via hydroxylation of the benzodiazepine ring.

-

7-Aminothis compound: Results from the reduction of the 7-nitro group.

-

7-Acetamidothis compound: Formed by the subsequent acetylation of 7-aminothis compound.

-

Glucuronide Conjugates: Both this compound and its metabolites can undergo glucuronidation to facilitate excretion.

dot

Quantitative Data

While extensive quantitative data on the metabolism of this compound itself is limited in the available literature, the kinetics of its formation from flunitrazepam have been characterized.

Table 1: Enzyme Kinetic Parameters for the Formation of this compound from Flunitrazepam

| Enzyme | K_m_ (μM) | Reference |

| CYP2C19 | 11.1 | [1][2] |

| CYP3A4 | 108 | [1][2] |

Note: K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). Data for V_max_ was not consistently reported across studies.

Quantitative kinetic parameters (K_m_ and V_max_) for the subsequent metabolism of this compound to nifoxipam and 7-aminothis compound have not been definitively established in the reviewed literature.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of this compound in vitro.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Alamethicin

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (e.g., a deuterated analog of this compound or another benzodiazepine)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <1%).

-

Prepare the NADPH regenerating system and UDPGA solutions in phosphate buffer.

-

Prepare a working solution of HLMs in phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and HLM suspension.

-

For glucuronidation studies, add alamethicin (to permeabilize the microsomal membrane) and UDPGA.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the this compound working solution.

-

Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

dot

LC-MS/MS Method for Quantification of this compound and its Metabolites in Urine

This protocol provides a general framework for the sensitive and specific quantification of this compound and its primary metabolites in urine samples.

Materials:

-

Urine samples

-

β-glucuronidase (from E. coli or other suitable source)

-

Ammonium acetate buffer (e.g., pH 5.0)

-

Internal standards (deuterated analogs of each analyte)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

Water (LC-MS grade)

Procedure:

-

Sample Pre-treatment (Hydrolysis of Glucuronides):

-

To 1 mL of urine, add the internal standards.

-

Add ammonium acetate buffer and β-glucuronidase.

-

Incubate at an elevated temperature (e.g., 50-60°C) for 1-3 hours to enzymatically cleave the glucuronide conjugates.

-

Allow the samples to cool to room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak acidic solution (e.g., dilute HCl) followed by a low-percentage organic solvent wash (e.g., 20% methanol) to remove interferences.

-

Elute the analytes with a basic organic solvent mixture (e.g., methanol or acetonitrile containing ammonium hydroxide).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: At least two transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure accurate identification and quantification.

-

-

References

In Vivo Demethylation of Flunitrazepam to Norflunitrazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunitrazepam, a potent benzodiazepine, undergoes extensive metabolism in the body, primarily through demethylation to its active metabolite, norflunitrazepam (also known as desmethylflunitrazepam), and hydroxylation. This technical guide provides a comprehensive overview of the in vivo demethylation of flunitrazepam, focusing on the enzymatic pathways, experimental methodologies for its study, and key quantitative data. The primary enzymes responsible for this metabolic conversion are cytochrome P450 isoforms CYP3A4 and the polymorphic CYP2C19. Understanding the interplay and contribution of these enzymes is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of flunitrazepam.

Metabolic Pathway of Flunitrazepam Demethylation

The primary metabolic pathway for the conversion of flunitrazepam to this compound is N-demethylation. This reaction is principally mediated by the cytochrome P450 (CYP) enzyme system in the liver. Other significant metabolic routes for flunitrazepam include 3-hydroxylation and the reduction of the 7-nitro group.[1][2][3]

The key enzymes identified in the N-demethylation of flunitrazepam are CYP3A4 and CYP2C19.[4][5][6][7] While both enzymes contribute to the formation of this compound, the polymorphic nature of CYP2C19 can lead to significant inter-individual differences in metabolism, potentially affecting the drug's efficacy and safety profile.[4][5] Some research also suggests a minor role for CYP1A2, CYP2A6, CYP2B6, and CYP2C9 in this process under certain conditions.[6][7] However, CYP1A2, -2B6, -2C8, -2C9, -2D6, and -2E1 are generally not considered to be involved in the primary metabolic pathways.[4][5]

Quantitative Data on Flunitrazepam Demethylation

The following tables summarize key quantitative data from in vitro studies on the enzymatic demethylation of flunitrazepam to this compound.

Table 1: Michaelis-Menten Constants (Km) for this compound Formation

| Enzyme | Km (μM) | Source |

| Human CYP2C19 | 11.1 | [4][5] |

| Human CYP3A4 | 108 | [4][5] |

| cDNA-expressed CYP2C19 | 60 | [6] |

| cDNA-expressed CYP3A4 | 155 | [6] |

| cDNA-expressed CYP2A6 | 1921 | [6] |

| cDNA-expressed CYP2B6 | 101 | [6] |

| cDNA-expressed CYP2C9 | 50 | [6] |

Table 2: Inhibition of this compound Formation in Human Liver Microsomes

| Inhibitor (Target Enzyme) | Concentration | % Inhibition | Source |

| S-mephenytoin (CYP2C19) | Not Specified | 31% | [4][5] |

| Ketoconazole (CYP3A4) | Not Specified | 78% | [4][5] |

| Anti-CYP2C19 Antibodies | Not Specified | 26% | [4][5] |

| Anti-CYP3A4 Antibodies | Not Specified | 45% | [4][5] |

Table 3: Relative Contribution of CYP Isoforms to this compound Formation In Vivo

| Enzyme | Estimated Contribution | Flunitrazepam Concentration | Source |

| CYP2C19 | 63% | 0.03 μM (therapeutic) | [4][5] |

| CYP3A4 | 37% | 0.03 μM (therapeutic) | [4][5] |

Table 4: Pharmacokinetic Parameters of Flunitrazepam and this compound in Healthy Volunteers

| Parameter | Value | Conditions | Source |

| Flunitrazepam Elimination Half-life | 22 ± 5 h | Single oral dose | [8] |

| Flunitrazepam Oral Clearance | 3.5 ± 0.8 ml/min/kg | Single oral dose | [8] |

| This compound Peak Plasma Concentration | 1-3 µg/L | Single 1mg oral dose | [9] |

| Time to Peak this compound Concentration | 2-4 h | Single 1mg oral dose | [9] |

Experimental Protocols

In Vitro Metabolism Studies with Human Liver Microsomes

A common approach to studying flunitrazepam metabolism involves incubating the drug with human liver microsomes, which contain a mixture of CYP enzymes.

Protocol:

-

Reaction Mixture Preparation: Human liver microsomes are suspended in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Incubation: Flunitrazepam, dissolved in a suitable solvent like acetonitrile or dimethylformamide, is added to the microsomal suspension.[7] The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Termination: The reaction is incubated at 37°C for a specified time and then terminated by adding a quenching solvent, such as cold acetonitrile.

-

Sample Preparation: The mixture is centrifuged to pellet the protein, and the supernatant containing the metabolites is collected.

-

Analysis: The concentration of this compound in the supernatant is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection.[10][11]

Chemical and Immunoinhibition Studies

To determine the specific CYP isoforms involved, chemical inhibitors or antibodies are added to the in vitro incubation mixture.

Protocol:

-

Inhibitor Addition: A known inhibitor of a specific CYP enzyme (e.g., ketoconazole for CYP3A4, S-mephenytoin for CYP2C19) is pre-incubated with the human liver microsomes before the addition of flunitrazepam.[4][5]

-

Antibody Addition: Alternatively, monoclonal antibodies specific to a CYP isoform are pre-incubated with the microsomes.[4][5]

-

Metabolism Assay: The standard in vitro metabolism protocol is then followed.

-

Comparison: The rate of this compound formation in the presence of the inhibitor or antibody is compared to a control incubation without the inhibitor/antibody. A significant reduction in metabolite formation indicates the involvement of the targeted CYP isoform.[4][5]

Studies with cDNA-Expressed Human CYPs

To confirm the role of individual CYP enzymes, flunitrazepam can be incubated with commercially available insect cell microsomes or other expression systems that have been genetically engineered to express a single human CYP isoform.[5]

Protocol:

-

Incubation: Flunitrazepam is incubated with microsomes containing a single expressed CYP enzyme (e.g., CYP3A4 or CYP2C19) in the presence of an NADPH-generating system.[5]

-

Analysis: The formation of this compound is measured over time to determine the kinetic parameters (Km and Vmax) for that specific enzyme.[5]

In Vivo Studies in Human Volunteers

In vivo studies are essential to confirm the clinical relevance of in vitro findings.

Protocol:

-

Subject Selection: Healthy volunteers are recruited.[10] Often, subjects are genotyped for CYP2C19 to include both extensive and poor metabolizers to assess the impact of this polymorphism.[10]

-

Drug Administration: A single oral dose of flunitrazepam (e.g., 1 mg) is administered to the subjects.[10]

-

Blood Sampling: Blood samples are collected at various time points before and after drug administration (e.g., up to 48 hours).[10]

-

Sample Processing and Analysis: Plasma or serum is separated from the blood samples. Flunitrazepam and its metabolites, including this compound, are extracted using techniques like solid-phase extraction.[11][12] The concentrations are then determined by a validated analytical method such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).[8][10][11]

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, such as the area under the curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2), for both the parent drug and its metabolite.[10]

Conclusion

The in vivo demethylation of flunitrazepam to this compound is a critical metabolic pathway predominantly mediated by CYP3A4 and the polymorphic CYP2C19. The contribution of these enzymes has been quantified through in vitro studies using human liver microsomes and recombinant enzymes, and the clinical relevance has been demonstrated in human pharmacokinetic studies. For drug development professionals, a thorough understanding of this metabolic pathway is essential for predicting potential drug interactions, especially with inhibitors or inducers of CYP3A4 and CYP2C19, and for considering the impact of genetic polymorphisms on patient response. The experimental protocols outlined in this guide provide a framework for further research into the metabolism of flunitrazepam and other benzodiazepines.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and nifoxipam | springermedizin.de [springermedizin.de]

- 3. researchgate.net [researchgate.net]

- 4. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CYP3A4 is the major CYP isoform mediating the in vitro hydroxylation and demethylation of flunitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flunitrazepam oxidative metabolism in human liver microsomes: involvement of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of flunitrazepam following single dose oral administration in liver disease patients compared with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of flunitrazepam and 7-aminoflunitrazepam in oral fluid after controlled administration of rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of cytochrome P450 2C19 activity in flunitrazepam metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of flunitrazepam and its main metabolites in serum and urine by HPLC after mixed-mode solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The History of Norflunitrazepam as a Research Chemical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norflunitrazepam, a potent benzodiazepine and the N-desmethyl metabolite of flunitrazepam, has a multifaceted history. Initially synthesized in 1963 and primarily studied in the context of its parent compound's metabolism, it has re-emerged in recent years as a research chemical and a new psychoactive substance (NPS). This technical guide provides a comprehensive overview of this compound, detailing its history, synthesis, analytical methodologies for its detection, and its pharmacological profile as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

This compound, also known by its synonyms desmethylflunitrazepam, fonazepam, and the research code Ro 5-4435, is a compound belonging to the nitro-benzodiazepine class.[1] Its history is marked by two distinct periods of scientific interest. The first, following its initial synthesis, focused on its role as a major metabolite of the well-known hypnotic, flunitrazepam (Rohypnol®).[1][2] Decades later, this compound gained renewed attention within the forensic and pharmacological communities as it appeared on the illicit drug market as a designer benzodiazepine.[1] This guide aims to provide a detailed technical overview of this compound to support ongoing research and understanding of this compound.

History and Re-emergence

The synthesis of this compound was first achieved in 1963 at the Hoffmann-La Roche laboratories by Leo Sternbach and his team, as part of their broader exploration of the benzodiazepine scaffold.[1] For many years, its scientific significance was primarily as a metabolite of flunitrazepam, which itself was patented in 1962 and introduced into medical practice in 1974.[1] this compound was identified as an active metabolite, contributing to the overall pharmacological effect of its parent drug.[2]

In the 2010s, this compound emerged as a new psychoactive substance (NPS) sold online as a "research chemical."[1] The first official report of its appearance as an NPS in Europe was in 2014.[1] This transition from a metabolite of a pharmaceutical to a standalone psychoactive substance of forensic concern highlights a growing trend in the landscape of designer drugs.

Chemical Synthesis

The synthesis of this compound, 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one, involves the construction of the characteristic benzodiazepine ring system and the introduction of its key functional groups. While various synthetic routes exist for benzodiazepines, a common approach for this compound involves the following key steps:

Step 1: Introduction of the Nitro Group

A crucial step is the nitration of a suitable precursor. This is typically achieved through electrophilic aromatic substitution. A common method involves the use of mixed acids (nitric acid and sulfuric acid) at controlled low temperatures (0–5°C) to introduce the nitro group at the 7-position of the benzodiazepine ring.[1] Careful control of stoichiometry and reaction time is necessary to prevent over-nitration.[1]

Step 2: Cyclization of the Benzodiazepine Core

The seven-membered diazepine ring is often formed via a cyclization reaction. One patented method involves reacting a 2-haloacetamidobenzophenone derivative with a source of ammonia, such as hexamethylenetetramine in ethanol, to facilitate the ring closure.[1] This is typically followed by an acid-catalyzed cyclization step.[1]

A simplified representation of a synthetic approach is outlined below:

Caption: Simplified synthetic workflow for this compound.

Analytical Methodologies

The detection and quantification of this compound in biological matrices and seized materials are critical for both clinical and forensic toxicology. Various analytical techniques have been employed, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most common.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is a widely used method for the analysis of benzodiazepines.

Experimental Protocol: HPLC-UV for this compound

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or DAD detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 2.0) in a ratio of approximately 36:64 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 248 nm or 254 nm.

-

Sample Preparation: For biological samples (serum, plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interfering substances.

-

Internal Standard: Methylclonazepam can be used as an internal standard for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the identification of this compound and its metabolites. Derivatization is often necessary to improve the chromatographic properties of the analytes.

Pharmacology

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neurotransmission.[4]

This compound binds to the benzodiazepine site, which is located at the interface between the α and γ subunits of the GABA-A receptor.[4] This binding induces a conformational change in the receptor that increases its affinity for GABA, thereby enhancing the inhibitory effect of GABA.[4] This leads to the characteristic sedative, anxiolytic, and muscle relaxant properties of benzodiazepines.[1]

References

- 1. This compound | 2558-30-7 | Benchchem [benchchem.com]

- 2. Flunitrazepam oxidative metabolism in human liver microsomes: involvement of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

The Emergence of Norflunitrazepam: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Norflunitrazepam, also known as desmethylflunitrazepam or fonazepam, has emerged as a significant new psychoactive substance (NPS) in recent years. Initially identified as a metabolite of the potent benzodiazepine flunitrazepam, it is now illicitly synthesized and sold as a designer drug.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical detection methods, pharmacology, and metabolism, aimed at researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

The synthesis of this compound, dating back to 1963, was initially for research purposes as a metabolite of flunitrazepam.[3] A common synthetic route involves the cyclization of a haloacetamidophenyl ketone. One patented method describes reacting 2-chloroacetamido-5-chlorobenzophenone with hexamethylenetetramine in ethanol saturated with ammonia.[1] The introduction of the nitro group at position 7 is achieved through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids under controlled temperature conditions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | [4] |

| Synonyms | Desmethylflunitrazepam, Fonazepam, Ro05-4435 | [1][2] |

| CAS Number | 2558-30-7 | [6] |

| Molecular Formula | C₁₅H₁₀FN₃O₃ | [5][6] |

| Molecular Weight | 299.26 g/mol | [5][6] |

Analytical Detection

The detection of this compound in biological matrices is crucial for clinical and forensic toxicology. Various analytical methods have been developed for the simultaneous determination of flunitrazepam and its metabolites, including this compound.

Experimental Protocol: LC-MS/MS for this compound in Blood

This protocol is a generalized procedure based on established methods for benzodiazepine analysis in blood.[7][8][9]

1. Sample Preparation (Liquid-Liquid Extraction) a. To 500 µL of whole blood, add an internal standard (e.g., deuterated this compound). b. Add 1.75 mL of 4.5% ammonia solution and 10 mL of 1-chlorobutane. c. Mix thoroughly for 10 minutes and centrifuge to separate the layers. d. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions a. LC System: Agilent 1200 series or equivalent. b. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). c. Mobile Phase A: 10 mM aqueous ammonium acetate with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A suitable gradient to ensure separation of analytes. f. Flow Rate: 0.5 mL/min. g. Injection Volume: 1 µL.

3. Mass Spectrometric Conditions a. MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. b. Ion Source Temperature: 550 °C. c. Ion Spray Voltage: 5500 V. d. Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the internal standard should be optimized.

Pharmacology and Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[3][10] By binding to the benzodiazepine site on the GABA-A receptor, it enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in sedative, anxiolytic, and muscle relaxant effects.[3] this compound has been shown to have a high affinity for the GABA-A receptor, with a reported IC50 value of 1.499 nM.[1] It is believed to bind to both BNZ1 and BNZ2 receptor subtypes.[3]

Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.

Metabolism

This compound is the major active metabolite of flunitrazepam, formed through N-demethylation.[11] The metabolism of flunitrazepam is primarily carried out by the cytochrome P450 enzymes CYP3A4, CYP1A2, and CYP2C19.[11][12] this compound itself undergoes further metabolism, primarily through hydroxylation to form 3-OH-norflunitrazepam (nifoxipam).[11] This is followed by phase II metabolism, such as glucuronidation, before excretion.[11]

Figure 2: Metabolic Pathway of Flunitrazepam to this compound and Beyond.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited. However, data from studies on its parent compound, flunitrazepam, provide some insights. Following oral administration of flunitrazepam, its main active metabolite, N-desmethylflunitrazepam (this compound), appears in the plasma.[13] The apparent elimination half-life of flunitrazepam is approximately 22 hours in healthy subjects.[13] this compound is expected to have a high volume of distribution due to its lipophilicity and is primarily excreted via urine after extensive metabolism in the liver.[3]

Table 2: Pharmacokinetic Parameters of Flunitrazepam (and this compound as a metabolite)

| Parameter | Value | Subject Group | Reference |

| Oral Clearance (Flunitrazepam) | 3.5 +/- 0.8 ml/min/kg | Healthy Volunteers | [13] |

| Apparent Elimination Half-life (Flunitrazepam) | 22 +/- 5 h | Healthy Volunteers | [13] |

| Plasma Levels of N-desmethylflunitrazepam | Lower in patients with liver disease | Patients vs. Healthy | [13] |

In Vivo Effects

Animal studies on flunitrazepam have demonstrated its effects on locomotor activity and memory.[14] These studies provide a basis for understanding the potential in vivo effects of this compound. For instance, flunitrazepam has been shown to impair memory in rodents, an effect that can be modulated by other signaling pathways such as the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.[14] Given its similar mechanism of action, this compound is expected to produce comparable sedative and memory-impairing effects.[2]

Emergence as a New Psychoactive Substance and Legal Status

This compound was first reported as an NPS in Europe in 2014.[2] Its emergence is part of a broader trend of designer benzodiazepines appearing on the illicit drug market.[15][16] The legal status of this compound varies by jurisdiction. For example, it is classified as a Schedule IV substance in Canada and is controlled under the Psychoactive Substances Act in the United Kingdom.[1]

Figure 3: General Experimental Workflow for this compound Detection.

Conclusion

This compound represents a significant challenge to public health and forensic toxicology due to its emergence as a new psychoactive substance. Its pharmacological profile, similar to that of its potent parent compound flunitrazepam, raises concerns about its potential for abuse and adverse effects. This technical guide provides a foundational understanding of this compound for the scientific community. Further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as to develop more specific and rapid analytical methods for its detection.

References

- 1. This compound | 2558-30-7 | Benchchem [benchchem.com]

- 2. Preliminary study of the in vitro interaction between alcohol, high-dose flunitrazepam and its three metabolites using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines: An update comprising flunitrazolam, norflurazepam, and 4'-chlorodiazepam (Ro5-4864). | Semantic Scholar [semanticscholar.org]

- 4. This compound | C15H10FN3O3 | CID 520217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Comparative pharmacokinetics of 5 hypnotic benzodiazepines in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. agilent.com [agilent.com]

- 8. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. antisel.gr [antisel.gr]

- 10. tripsitter.com [tripsitter.com]

- 11. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines: An update comprising flunitrazolam, norflurazepam, and 4'-chlorodiazepam (Ro5-4864) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flunitrazepam oxidative metabolism in human liver microsomes: involvement of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of flunitrazepam following single dose oral administration in liver disease patients compared with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. waters.com [waters.com]

Norflunitrazepam (Fonazepam): A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norflunitrazepam, also known as fonazepam and N-desmethylflunitrazepam, is a benzodiazepine derivative with significant pharmacological activity. Initially identified as an active metabolite of the potent hypnotic drug flunitrazepam, it has more recently emerged as a new psychoactive substance (NPS) on the illicit drug market. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacology, pharmacokinetics, and analytical methodologies related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, forensic toxicology, and pharmacology. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of critical pathways and workflows to facilitate a deeper understanding of this compound.

Introduction and Discovery

This compound (chemical name: 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one) was first synthesized in 1963 at Hoffmann-La Roche laboratories by Leo Sternbach and his team, under the research code Ro 5-4435.[1] Despite its early synthesis, it was not developed for therapeutic purposes. Instead, scientific interest in this compound was primarily focused on its role as an active metabolite of flunitrazepam (marketed as Rohypnol®), a potent hypnotic and sedative agent.[2] Flunitrazepam undergoes N-demethylation in the body to form this compound, which contributes to the overall pharmacological effect of the parent drug.[2]

In the 2010s, this compound gained notoriety as it began to appear on the illicit drug market as a "designer benzodiazepine" or new psychoactive substance (NPS).[1][2] Its emergence as a substance of abuse has raised concerns in the forensic and clinical toxicology communities, necessitating a thorough understanding of its properties.

Chemical Synthesis

The synthesis of this compound, as first achieved by Sternbach et al., involves the direct nitration of the corresponding unsubstituted benzodiazepinone.[2] A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the nitration of 5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Reagents and Conditions:

-

Starting Material: 5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Nitrating Agent: A mixture of concentrated sulfuric acid (H₂SO₄) and potassium nitrate (KNO₃).[2]

-

Temperature: The reaction is typically carried out at a controlled temperature, for instance, between 45-50 °C.[2]

Procedure:

-

The starting benzodiazepinone is dissolved in concentrated sulfuric acid at a cooled temperature.

-

Potassium nitrate is added portion-wise to the solution while maintaining the temperature.

-

The reaction mixture is stirred for a specified period until the reaction is complete.

-

The mixture is then carefully poured onto ice, leading to the precipitation of the crude product.

-

The crude this compound is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent system (e.g., an alcohol).

Purification:

-

Recrystallization from solvents such as ethanol or methanol is a common method for purification.

-

Column chromatography can also be employed for higher purity.

Characterization:

-

The final product should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The melting point should also be determined and compared to the literature value (198.93 °C).[2]

Pharmacology

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).

Signaling Pathway:

-

This compound binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.

-

This binding enhances the affinity of the receptor for its endogenous ligand, GABA.

-

The increased GABA binding leads to a more frequent opening of the receptor's associated chloride ion (Cl⁻) channel.

-

The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.

-

This neuronal inhibition results in the characteristic pharmacological effects of benzodiazepines, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.

Potency and Receptor Affinity

This compound is a potent benzodiazepine. Its binding affinity for the GABA-A receptor has been quantified, with a reported IC₅₀ value of 1.499 nM. This high affinity underscores its significant pharmacological activity.

| Parameter | Value | Reference |

| IC₅₀ (GABA-A Receptor) | 1.499 nM |

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily understood in the context of it being a metabolite of flunitrazepam.

Metabolism

Flunitrazepam is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The formation of this compound occurs through N-demethylation.

Metabolic Pathway of Flunitrazepam to this compound:

In Vitro Metabolism Studies

The metabolic stability of this compound can be assessed using in vitro models, such as human liver microsomes.

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate a mixture of HLMs and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound solution.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of this compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Analytical Methods

The detection and quantification of this compound in biological matrices are crucial for both clinical and forensic toxicology. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its analysis.

Experimental Protocol: LC-MS/MS Analysis of this compound in Blood

Objective: To quantify this compound in a whole blood sample.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Sample Pre-treatment: To 1 mL of whole blood, add an internal standard (e.g., a deuterated analog of this compound).

-

Lysis: Add a buffer to lyse the red blood cells.

-

SPE Column Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water and then a buffer.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interferences (e.g., water, followed by a mild organic solvent).

-

Elution: Elute this compound and the internal standard with an appropriate elution solvent (e.g., a mixture of a volatile organic solvent and a small amount of a basic modifier).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Analytical Workflow:

| Parameter | Typical Value/Condition |

| Extraction Method | Solid-Phase Extraction (SPE) |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | ESI Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Conclusion

This compound (fonazepam) represents a significant compound at the intersection of pharmacology, clinical toxicology, and forensic science. Originally identified as a pharmacologically active metabolite of flunitrazepam, its recent emergence as a new psychoactive substance highlights the need for a thorough understanding of its properties. This technical guide has provided a detailed overview of its discovery, synthesis, mechanism of action, metabolism, and analytical detection. The provided experimental protocols and data summaries are intended to equip researchers and professionals with the necessary knowledge to further investigate this compound, develop robust analytical methods, and understand its impact on human health and public safety. Continued research into the specific pharmacokinetics and receptor subtype affinities of this compound will be crucial for a complete characterization of its pharmacological and toxicological profile.

References

Pharmacokinetics of Norflunitrazepam in Animal Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norflunitrazepam, also known as N-desmethylflunitrazepam, is the primary active metabolite of flunitrazepam, a potent benzodiazepine derivative. While the pharmacokinetics of the parent compound, flunitrazepam, have been studied in various species, detailed pharmacokinetic data for this compound in animal models is notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known aspects of this compound's metabolic generation, and the analytical methodologies employed for its quantification. In the absence of direct pharmacokinetic studies on this compound in animals, this document also draws parallels with the pharmacokinetics of similar N-desmethyl benzodiazepine metabolites to provide a contextual understanding.

Metabolic Formation of this compound

This compound is primarily formed through the N-demethylation of flunitrazepam. This metabolic process is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver. In vitro studies using human liver microsomes have identified CYP3A4 and CYP2C19 as the key enzymes responsible for this conversion. While direct in-vivo studies in animal models detailing the specific contributions of these enzymes to this compound formation are limited, it is reasonable to infer a similar metabolic pathway in mammalian species commonly used in preclinical research, such as rats and mice, which possess orthologous CYP enzymes.

The primary metabolic pathways of flunitrazepam, leading to the formation of this compound and other metabolites, are N-demethylation and 3-hydroxylation.[1] The reduction of the 7-nitro group is another significant metabolic route.[2]

Signaling Pathway for Flunitrazepam Metabolism

Caption: Metabolic pathway of Flunitrazepam.

Quantitative Data on this compound Pharmacokinetics in Animal Models

A comprehensive search of the scientific literature reveals a significant gap in the availability of specific quantitative pharmacokinetic parameters for this compound in animal models. Studies have predominantly focused on the parent drug, flunitrazepam. While plasma concentrations of this compound are often measured in these studies, a full pharmacokinetic profile including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), and clearance (CL) for this compound itself is not typically reported.

In human studies, plasma levels of N-desmethylflunitrazepam have been observed to be lower than those of the parent drug following oral administration of flunitrazepam.[3] This suggests that the formation of this compound is a clearance pathway for flunitrazepam, but does not provide direct insight into the disposition of this compound itself.

For context, studies on diazepam and its N-desmethyl metabolite, nordiazepam, in rats have shown that the metabolite appears rapidly in both plasma and brain and is eliminated in parallel with the parent drug.[4] The half-life of nordiazepam in rat plasma was found to be slightly longer than that of diazepam.[4] A similar relationship might be expected for flunitrazepam and this compound, but this remains to be experimentally verified in animal models.

Experimental Protocols

While specific protocols for determining the pharmacokinetics of this compound in animal models are not available, the methodologies would follow standard pharmacokinetic study designs. Below is a generalized experimental workflow for such a study.

General Experimental Workflow for a Pharmacokinetic Study

Caption: Generalized workflow for a pharmacokinetic study.

Key Methodological Considerations:

-

Animal Model: The choice of species (e.g., rat, mouse), strain, sex, and age is critical as these factors can influence drug metabolism and disposition.

-

Drug Administration: The route of administration (e.g., intravenous, oral, intraperitoneal) and the dose of this compound would need to be clearly defined. An intravenous administration is essential for determining absolute bioavailability.

-

Blood Sampling: A sparse or serial blood sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug. The use of cannulated animals is often preferred for serial sampling to minimize stress.

-

Bioanalytical Method: A validated, sensitive, and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of this compound in plasma or other biological matrices.

Analytical Methodologies for this compound Quantification

The accurate determination of this compound concentrations in biological matrices is fundamental to any pharmacokinetic study. Several analytical methods have been developed for the simultaneous determination of flunitrazepam and its metabolites, including this compound.

| Method | Matrix | Extraction Technique | Detection | Limit of Detection/Quantification | Reference |

| HPLC-UV | Serum, Plasma, Urine | Mixed-mode solid-phase extraction | UV | ~1 ng/mL | [1][5] |

| GC-MS | Plasma | Liquid-liquid extraction | MS | ~0.5 ng/mL | [6] |

| LC-MS/MS | Urine, Blood | Solid-phase extraction | MS/MS | Not specified | [7] |

Table 1: Summary of Analytical Methods for this compound Quantification

Conclusion and Future Directions

The pharmacokinetic profile of this compound in animal models remains an area with a significant lack of published data. While its formation from the parent drug, flunitrazepam, is well-characterized, its own absorption, distribution, metabolism, and excretion characteristics after formation or direct administration have not been thoroughly investigated in preclinical species. Future research should focus on conducting dedicated pharmacokinetic studies of this compound in relevant animal models, such as rats and mice. Such studies are crucial for a complete understanding of the pharmacology and toxicology of flunitrazepam and its metabolites, and for the development of new chemical entities with similar structures. The availability of robust bioanalytical methods provides a solid foundation for these future investigations.

References

- 1. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of flunitrazepam following single dose oral administration in liver disease patients compared with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flunitrazepam and nordiazepam slowly released from silastic capsules induce physical dependence in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Norflunitrazepam's Interaction with Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflunitrazepam, also known as desmethylflunitrazepam or fonazepam, is the primary active metabolite of flunitrazepam, a potent benzodiazepine.[1] Like its parent compound, this compound exerts its pharmacological effects by modulating the function of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[1] This technical guide provides an in-depth overview of the binding affinity of this compound for benzodiazepine receptors, details the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding Affinity

To provide a framework for understanding the potential binding profile of this compound, the following table summarizes the binding affinities (Ki in nM) of its parent compound, flunitrazepam, and other key benzodiazepines for various recombinant human GABAA receptor subtypes.

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |

| This compound | - | IC50 = 1.499 nM (non-subtype specific) | - | - | [2] |

| Flunitrazepam | 0.55 | 0.55 | 0.61 | 0.94 | [3] |

| Diazepam | 4.3 | 2.0 | 2.1 | 5.3 | [3] |

| Clonazepam | 0.35 | 0.31 | 0.38 | 0.52 | [3] |

| Alprazolam | 2.2 | 1.1 | 1.1 | 2.2 | [3] |

Note: Lower Ki and IC50 values indicate higher binding affinity. The IC50 value for this compound is not directly comparable to the Ki values without knowing the experimental conditions, specifically the concentration of the radioligand used.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of compounds like this compound to benzodiazepine receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radioactive compound (the "competitor," e.g., this compound) to displace a radioactive ligand that is known to bind with high affinity to the receptor.

Key Methodologies

1. Membrane Preparation:

-

Source: Recombinant human GABAA receptors expressed in a stable cell line (e.g., HEK-293 or L(tk-) cells) are commonly used to assess subtype selectivity.[3][4] Alternatively, whole brain tissue (e.g., rat cortex or cerebellum), which contains a mixture of receptor subtypes, can be utilized.[5]

-

Procedure:

-

Cells or tissues are homogenized in an ice-cold buffer (e.g., Tris-HCl) containing protease inhibitors to prevent protein degradation.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the GABAA receptors.

-

The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation to remove any endogenous substances that could interfere with the assay.

-

The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

-

2. Competitive Binding Assay:

-

Materials:

-

Prepared cell membranes

-

Radioligand: Typically [3H]flunitrazepam or [3H]Ro 15-1788 (flumazenil) is used.[3][4]

-

Competitor: A range of concentrations of the unlabeled test compound (this compound).

-

Assay Buffer: A buffered solution (e.g., Tris-HCl, pH 7.4) to maintain optimal binding conditions.

-

Wash Buffer: Ice-cold buffer to terminate the binding reaction and remove unbound radioligand.

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of the radioligand (usually near its Kd value) and a fixed amount of membrane protein are added to each well.

-

Increasing concentrations of the unlabeled competitor (this compound) are added to the wells.

-

Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known benzodiazepine like diazepam or clonazepam to saturate the receptors).[3]

-

The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

3. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-